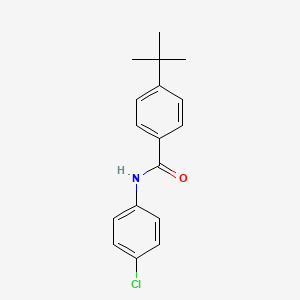

4-tert-butyl-N-(4-chlorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C17H18ClNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-chlorophenyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amide group.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the amide group to an amine.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxybenzamide derivative.

Oxidation: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the amide group results in the formation of the corresponding amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 4-tert-butyl-N-(4-chlorophenyl)benzamide exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis. The presence of the chlorophenyl group enhances the molecule's ability to interact with biological targets, potentially leading to improved efficacy against tumors .

1.2 Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies. For example, its derivatives have been investigated for their ability to inhibit certain isoforms of enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Materials Science

2.1 Polymer Synthesis

this compound can serve as a building block in the synthesis of polymers with tailored properties. Its amide functionality allows for the formation of strong intermolecular interactions, which can enhance the mechanical properties of polymeric materials. This is particularly useful in developing high-performance plastics and composites used in various industrial applications.

2.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into formulations for coatings and adhesives. Its presence can improve the durability and performance of these materials under various environmental conditions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4-tert-butylbenzoyl chloride and 4-chlorobenzylamine in an organic solvent, such as dichloromethane. This reaction may require coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Purification methods such as recrystallization or column chromatography are employed to isolate the final product .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the efficacy of benzamide derivatives | Found significant inhibition of cancer cell proliferation |

| Enzyme Inhibition Research | Explored enzyme inhibition potential | Identified selective inhibition of metabolic enzymes |

| Polymer Development | Examined use as a polymer building block | Demonstrated enhanced mechanical properties in polymer composites |

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-(4-chlorophenyl)benzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with proteins, while the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 4-tert-butyl-N-(2-chlorophenyl)benzamide

- 4-tert-butyl-N-(2,5-dichlorophenyl)benzamide

- 4-tert-butyl-4-chlorobutyrophenone

Uniqueness

4-tert-butyl-N-(4-chlorophenyl)benzamide is unique due to the specific positioning of the tert-butyl and chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in different pharmacological and chemical properties compared to its analogs.

Actividad Biológica

4-tert-butyl-N-(4-chlorophenyl)benzamide is a compound of interest in the field of medicinal chemistry and agricultural science due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, focusing on its insecticidal and fungicidal activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine. The reaction conditions often include solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the acylation process.

Insecticidal Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant insecticidal properties. For instance, a related compound, 14q, showed a mortality rate of 70% against Mythimna separate at a concentration of 500 mg/L, outperforming the control drug tebufenpyrad (60%) . The insecticidal efficacy can be attributed to the presence of the benzamide moiety, which has been linked to neurotoxic effects in insects.

Fungicidal Activity

The fungicidal activity of benzamide derivatives has also been explored. Compounds similar to this compound have shown promising results against various fungal pathogens. For example, compound 14h exhibited an inhibition rate of 77.8% against Pyricularia oryzae at a concentration of 50 mg/L, indicating strong antifungal potential .

Case Studies

- Case Study on Insecticidal Efficacy :

- Fungicidal Activity Assessment :

Table 1: Insecticidal Activities of Related Compounds

| Compound | Target Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| 14q | Mythimna separate | 500 | 70 |

| Control | Tebufenpyrad | N/A | 60 |

Table 2: Fungicidal Activities Against Various Fungi

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryzae | 77.8 |

| Control | Bixafen | 100 |

Propiedades

IUPAC Name |

4-tert-butyl-N-(4-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSXZIRSQXGVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.